Oxotremorine-M is a synthetic muscarinic acetylcholine receptor agonist [, , , , , , , , , , ]. It is a highly efficacious agonist, meaning it can produce a maximal response from the receptors it activates [, , , , ]. Oxotremorine-M is frequently used in scientific research to investigate the function and pharmacology of muscarinic receptors [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Its quaternary ammonium structure, with a permanent positive charge, prevents it from crossing the blood-brain barrier readily [, ]. This makes it a valuable tool for distinguishing between central and peripheral muscarinic receptor effects in in vivo studies [, ].
Oxotremorine M was originally derived from oxotremorine, a compound known for its potent activity at muscarinic receptors. Its classification as a muscarinic receptor agonist places it within the broader category of cholinergic agents, which mimic the action of acetylcholine in the nervous system. The compound is often studied in the context of neuropharmacology and has implications for understanding disorders related to cholinergic dysfunction .
The synthesis of Oxotremorine M involves several steps that typically include the formation of key intermediates followed by functional group modifications to achieve the final structure. A common synthetic route includes:
Specific conditions such as temperature, solvent choice, and reaction time are optimized during each step to maximize yield and purity .
Oxotremorine M possesses a complex molecular structure characterized by:
The three-dimensional conformation of Oxotremorine M allows it to fit into the binding site of muscarinic receptors effectively, facilitating its agonistic action .
Oxotremorine M participates in several chemical reactions pertinent to its function as a muscarinic agonist:
These reactions underscore its role in modulating neurotransmission and cellular signaling.
The mechanism of action for Oxotremorine M primarily involves:
Oxotremorine M exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory settings.
Oxotremorine M has several scientific applications:
Oxotremorine M (N,N,N-Trimethyl-4-(2-oxo-1-pyrrolidinyl)-2-butyn-1-ammonium iodide) is a potent synthetic muscarinic acetylcholine receptor agonist characterized by its quaternary ammonium structure. Its molecular formula is C₁₁H₁₉IN₂O, with a molecular weight of 322.19 g/mol [6] [9]. The compound features a permanently charged trimethylammonium group linked to a 2-butynyl chain connected to a pyrrolidinone ring. This quaternary design confers high water solubility (24 mg/mL in H₂O) and limited lipid solubility [6]. The presence of the triple bond in the butynyl spacer contributes to conformational rigidity, which enhances receptor binding affinity compared to its non-quaternary analog oxotremorine [4] [5]. The solid form appears as a white to light-yellow crystalline powder, stable when stored at 2–8°C in sealed containers to prevent moisture absorption [6].
Table 1: Physicochemical Properties of Oxotremorine M
Property | Value |
---|---|
Molecular Weight | 322.19 g/mol |
Chemical Formula | C₁₁H₁₉IN₂O |
Solubility in Water | 24 mg/mL |
Solubility in Ethanol | 4.6 mg/mL |
Storage Conditions | 2–8°C, sealed, anhydrous |
SMILES String | [I-].CN+(C)CC#CCN1CCCC1=O |
Ionization State | Permanently charged (quaternary) |
Oxotremorine M is synthesized through quaternization of oxotremorine (a tertiary amine precursor) using methyl iodide, introducing the permanent positive charge on the nitrogen atom [6]. Structure-activity relationship (SAR) studies reveal that this quaternization significantly enhances muscarinic receptor affinity and potency compared to oxotremorine. Hybrid derivatives have been engineered by combining the acetylenic pharmacophore of oxotremorine M with structural motifs from allosteric modulators (e.g., phthalimidopropane or naphthalimido-dimethylpropane moieties) [8]. These hybrids exhibit dual functionality: they retain agonist properties while gaining subtype-selective allosteric modulation. For instance, compound 8b (a hexamethonio-type hybrid) demonstrates supra-physiological efficacy at M₂ receptors, acting as a "superagonist" by stabilizing high-affinity receptor conformations [8]. Key SAR insights include:
Oxotremorine M is a non-selective muscarinic agonist with functional activity across all five receptor subtypes (M₁–M₅), though its efficacy varies by tissue and receptor coupling mechanisms [1] [3] [6]:
Table 2: Functional Selectivity of Oxotremorine M at Muscarinic Subtypes
Subtype | Tissue/Model | Agonist Efficacy | Key Effect | EC₅₀/IC₅₀ |
---|---|---|---|---|
M₂ | Guinea pig left atrium | Full agonist | Negative inotropy | 40.8 nM [10] |
M₂ | Rat intracardiac neurons | Full agonist | Ca²⁺ channel inhibition (N/Q/R-type) | 40.8 nM [10] |
M₃ | Guinea pig ileum | Full agonist | Smooth muscle contraction | 0.22 μM [9] |
M₃ | Mouse urinary bladder | Partial agonist | Weak direct contraction | 1.62 μM [1] |
M₁ | Rabbit vas deferens | Partial agonist | Neuronal excitation | 5.85 (pD₂) [5] |
Despite its quaternary ammonium structure (typically associated with poor CNS penetration), Oxotremorine M demonstrates unexpected central activity in vivo. Intraperitoneal administration in rodents elicits tremors, hypothermia, and analgesia, confirming functional CNS uptake [4] [5] [9]. This paradox is attributed to:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7